2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid
Description
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid is a synthetic unnatural amino acid derivative featuring:
- Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus.
- Piperazine ring: A six-membered diamine heterocycle substituted at the second carbon position.
- Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, is attached to the piperazine nitrogen .
This compound is designed for use in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions. Its piperazine moiety introduces tertiary amine functionality, which may enhance solubility, modify pharmacokinetics, or serve as a pharmacophore in peptide mimetics .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-2-7-22(23(27)28)25-12-14-26(15-13-25)24(29)30-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,2,7,12-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGCDONODYBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of piperazine. This is usually achieved by reacting piperazine with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected piperazine is then coupled with pentanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used temporary protecting group for amines in peptide synthesis. Its removal typically involves base-catalyzed β-elimination under mild conditions:
-
Mechanism : The base abstracts the acidic β-hydrogen of the fluorenyl ring, triggering cleavage of the carbamate linkage and releasing CO₂ and the free amine.
-
Kinetics : Deprotection is typically complete within 10–30 minutes at room temperature .
Amide Bond Formation
The terminal carboxylic acid can participate in activation and coupling reactions with amines to form amides:
| Reaction Type | Activation Agent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Carbodiimide-mediated | DCC or EDC with HOBt | DMF/CH₂Cl₂ | 85–92 | |
| Mixed anhydride | Isobutyl chloroformate | THF | 78 |
Example : Reaction with a primary amine (e.g., benzylamine) in the presence of EDC/HOBt yields the corresponding amide derivative .
Reduction of the Carboxylic Acid
The pentanoic acid moiety can be reduced to its corresponding alcohol:
-
Conditions : 0°C to room temperature, inert atmosphere.
-
Challenges : The Fmoc group remains stable under these conditions, but over-reduction or side reactions may occur with stronger reducing agents .
Esterification Reactions
The carboxylic acid can be converted to esters for solubility modulation or intermediate synthesis:
-
Methyl ester : Treatment with thionyl chloride (SOCl₂) followed by methanol .
-
Benzyl ester : Using benzyl bromide and a base (e.g., DIPEA) in DMF .
Key Data :
| Ester Type | Reagents | Reaction Time | Yield (%) |
|---|---|---|---|
| Methyl | SOCl₂, MeOH | 2 h | 89 |
| Benzyl | BnBr, DIPEA, DMF | 12 h | 75 |
Piperazine Ring Functionalization
The piperazine nitrogen can undergo alkylation or acylation at the secondary amine positions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
-
Acylation : Acetic anhydride or acyl chlorides modify the ring’s electronic properties .
Example :
-
Reaction with 4-nitrobenzyl bromide yields a disubstituted piperazine derivative, confirmed via ¹H NMR .
Biological Interactions
This compound’s structural analogs exhibit enzyme inhibition properties. For example:
-
Falcipain-2 Inhibition : Derivatives of 4-(9H-fluoren-9-yl)piperazin-1-yl methanone show anticryptococcal activity with IC₅₀ values of 2.91–34 μM against Plasmodium falciparum .
-
Selectivity : The Fmoc group contributes to selectivity over human cathepsin K (IC₅₀ > 100 μM) .
Stability and Degradation
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids in the synthesis of peptides and proteins.
Drug Development: In the design of peptide-based drugs and therapeutic agents.
Bioconjugation: For linking biomolecules in bioconjugation techniques.
Material Science: In the development of novel materials with specific functional properties.
Mechanism of Action
The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or conjugation.
Comparison with Similar Compounds
Substituent Variations in the Amine Moiety
The piperazine group in the target compound distinguishes it from analogs with alternative tertiary amines. Key examples include:
Key Insight: Piperazine’s dual nitrogen atoms provide two sites for hydrogen bonding or protonation, enhancing solubility in aqueous environments compared to mono-amine analogs like piperidine .
Backbone Chain Length and Stereochemistry
The pentanoic acid chain length (5 carbons) contrasts with shorter or branched analogs:
Key Insight: The linear pentanoic backbone balances flexibility and steric bulk, optimizing compatibility with peptide synthesis resins compared to shorter (e.g., acetic acid) or bulkier derivatives .
Biological Activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid, often referred to as a fluorene-derived compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by a fluorene moiety, which contributes to its lipophilicity and biological activity. The molecular formula is , with a molecular weight of 366.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 180576-05-0 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known for its role in modulating neurotransmitter systems, which could explain some of the compound's pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of fluorene compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibition against pathogenic bacteria through disruption of cell wall synthesis. This suggests that this compound may possess similar antimicrobial effects.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have indicated that this compound can induce apoptosis in a concentration-dependent manner. For example, in vitro studies reported an IC50 value of approximately 25 µM against human breast cancer cells, indicating potential as an anticancer agent.
Case Studies
- Fluorene Derivative in Cancer Treatment
- A study evaluated the efficacy of a structurally similar fluorene compound in treating breast cancer. Results showed significant tumor growth inhibition and enhanced apoptosis markers in treated cells compared to controls.
- Antimicrobial Efficacy
- Research focused on the antimicrobial properties of piperazine derivatives revealed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
Q & A
Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis?
The Fmoc group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide chain elongation. The bulky fluorenyl moiety enhances steric protection of the amine, reducing side reactions such as diketopiperazine formation .
Q. How is the compound characterized to confirm structural integrity after synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone connectivity and functional groups (e.g., Fmoc carbonyl at ~155 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC assesses purity (>95% by UV detection at 254 nm) .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture, which can degrade the carbonate linkage .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS when synthesizing sterically hindered peptides?
- Activation Reagents : Use HATU or HBTU with 1–5 equivalents of DIEA in DMF to enhance reactivity .
- Extended Coupling Times : Increase reaction time to 2–4 hours for bulky residues.
- Double Coupling : Repeat the coupling step to ensure >99% yield, monitored by Kaiser or chloranil tests .
Q. What strategies resolve low solubility of the compound in SPPS-compatible solvents?
- Solvent Blends : Use DMF:DMSO (9:1 v/v) or DCM:DMF (1:1) to improve solubility .
- Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to reduce aggregation .
- Side-Chain Modifications : Introduce solubilizing groups (e.g., PEG or charged residues) at non-critical positions .
Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be interpreted during structural validation?
- Dynamic Effects : Check for rotameric equilibria in the piperazine ring using variable-temperature NMR.
- Impurity Analysis : Compare with synthetic intermediates to identify byproducts (e.g., incomplete Fmoc deprotection) .
- DFT Calculations : Simulate expected spectra to correlate observed shifts with conformational states .
Q. What safety precautions are critical given the lack of comprehensive toxicological data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders .
- Respiratory Protection : Use NIOSH-certified N95 masks if airborne particles are generated .
- Waste Disposal : Treat as hazardous organic waste; incinerate at >800°C to degrade fluorenyl byproducts .
Methodological Challenges & Solutions
Q. How can researchers mitigate racemization during Fmoc removal in acidic environments?
- Buffered Deprotection : Add 2% (v/v) HOBt to piperidine solutions to stabilize the amino acid intermediate .
- Low-Temperature Protocols : Conduct deprotection at 0–4°C to slow racemization kinetics .
Q. What analytical workflows validate the compound’s compatibility with automated peptide synthesizers?
Q. How do researchers address discrepancies in bioactivity data between batches?
- Batch Reproducibility : Standardize synthesis protocols (e.g., reagent purity, reaction time) and validate via LC-MS .
- Bioassay Controls : Include reference compounds (e.g., Fmoc-Ala-OH) to calibrate activity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
